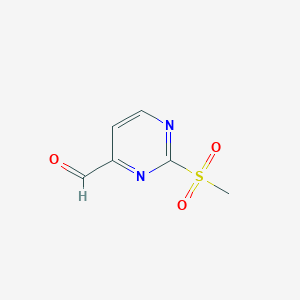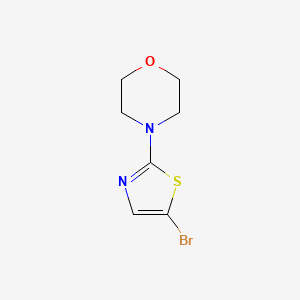
4-(5-溴噻唑-2-基)吗啉
概述
描述
4-(5-Bromothiazol-2-YL)morpholine is an organic compound with the molecular formula C7H9BrN2OS. It consists of a brominated thiazole ring linked to a morpholine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
科学研究应用
4-(5-Bromothiazol-2-YL)morpholine is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
安全和危害
The compound is labeled with the signal word “Danger” and has the hazard statement H301 . Precautionary statements include P301+P310 . It is recommended to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
作用机制
Target of Action
The bromo group on the thiazole ring makes it a potential reagent for organic synthesis. Bromo groups are often used as leaving groups in substitution reactions, allowing for the attachment of various functional groups to the molecule.
Mode of Action
Pharmacokinetics
Some physicochemical properties such as high gastrointestinal absorption and bbb permeability are indicated . The compound also shows inhibitory effects on certain cytochrome P450 enzymes, which could impact its metabolism .
Action Environment
The action of 4-(5-Bromothiazol-2-YL)morpholine can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability .
生化分析
Biochemical Properties
4-(5-Bromothiazol-2-YL)morpholine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The bromine atom in the thiazole ring can influence the electronic properties of the molecule, making it more susceptible to certain reactions. This compound has been observed to interact with enzymes involved in nucleophilic substitution reactions, where the bromine atom is replaced by another group. Additionally, the morpholine ring can participate in acid-base reactions due to the presence of the nitrogen atom.
Cellular Effects
4-(5-Bromothiazol-2-YL)morpholine has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with key proteins and enzymes, thereby affecting cellular responses.
Molecular Mechanism
The mechanism of action of 4-(5-Bromothiazol-2-YL)morpholine involves several molecular interactions. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been observed to inhibit certain enzymes involved in metabolic pathways, resulting in changes in gene expression. Additionally, the bromine atom in the thiazole ring can participate in nucleophilic substitution reactions, further influencing the compound’s biochemical properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(5-Bromothiazol-2-YL)morpholine can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(5-Bromothiazol-2-YL)morpholine remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 4-(5-Bromothiazol-2-YL)morpholine vary with different dosages in animal models. At lower doses, this compound has been observed to modulate specific biochemical pathways without causing significant adverse effects. At higher doses, it can lead to toxic or adverse effects, including alterations in cellular metabolism and gene expression. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
4-(5-Bromothiazol-2-YL)morpholine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of enzymes involved in nucleophilic substitution reactions, leading to changes in metabolite levels. Additionally, it can affect the expression of genes involved in metabolic pathways, further influencing cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-(5-Bromothiazol-2-YL)morpholine is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. For example, the presence of the bromine atom in the thiazole ring can influence the compound’s binding affinity to specific transporters, thereby affecting its distribution within cells.
Subcellular Localization
The subcellular localization of 4-(5-Bromothiazol-2-YL)morpholine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize within specific cellular compartments, where it can exert its biochemical effects. For instance, the morpholine ring’s nitrogen atom can participate in interactions that direct the compound to specific organelles, influencing its activity and function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromothiazol-2-YL)morpholine typically involves the reaction of 5-bromothiazole with morpholine under controlled conditions. The reaction is carried out in an inert atmosphere, usually at temperatures between 2-8°C to maintain the stability of the compound .
Industrial Production Methods
it is generally synthesized in research laboratories for specific applications rather than mass production .
化学反应分析
Types of Reactions
4-(5-Bromothiazol-2-YL)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the thiazole ring can be replaced by other nucleophiles.
Acid-Base Reactions: The nitrogen atom in the morpholine ring can participate in acid-base reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Acid-Base Reactions: These reactions are usually conducted in aqueous or organic solvents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used in the substitution reactions. For example, using an amine nucleophile can result in the formation of an aminothiazole derivative.
相似化合物的比较
Similar Compounds
4-(4-Bromothiazol-2-yl)morpholine: Similar structure but with the bromine atom at a different position on the thiazole ring.
Morpholine: A simpler compound without the thiazole ring, used in various industrial applications.
Uniqueness
4-(5-Bromothiazol-2-YL)morpholine is unique due to the presence of both a brominated thiazole ring and a morpholine ring. This combination of functional groups provides distinct chemical and biological properties, making it valuable for specific research applications .
属性
IUPAC Name |
4-(5-bromo-1,3-thiazol-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2OS/c8-6-5-9-7(12-6)10-1-3-11-4-2-10/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOKEKHNLUXDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671679 | |
| Record name | 4-(5-Bromo-1,3-thiazol-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933728-73-5 | |
| Record name | 4-(5-Bromo-1,3-thiazol-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
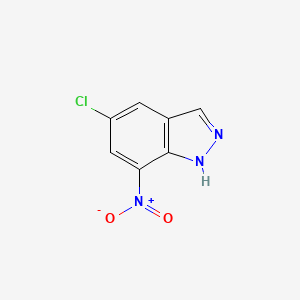
![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1371899.png)
![4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1371900.png)
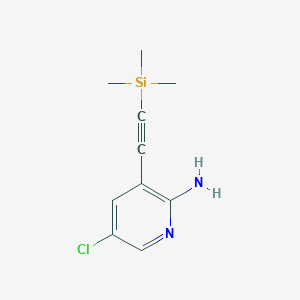
![5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371903.png)
![4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371904.png)
![6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1371905.png)
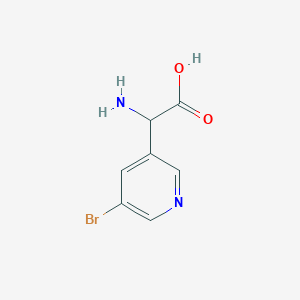
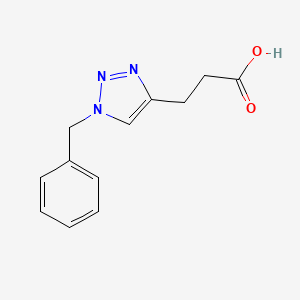
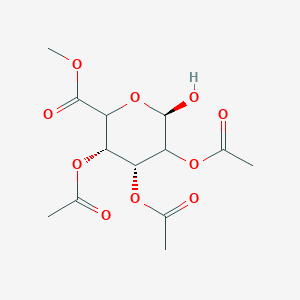
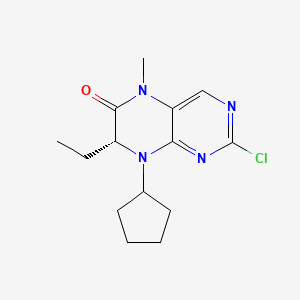
![2-[(2-Chloropyrimidin-4-yl)amino]acetic acid](/img/structure/B1371918.png)
